LogP Increase and Predicted Membrane Permeability Advantage vs. Des‑Ethyl Analog
The 2‑ethyl substituent on the piperidine ring is expected to raise lipophilicity relative to the non‑ethylated comparator 1‑(2‑pyrrolidinylmethyl)piperidine (CAS 112906‑37‑3). The des‑ethyl reference has a measured logP of 1.49 and a predicted pKa of 11.23 . Addition of an ethyl group typically increases logP by approximately 0.5–0.9 units, yielding an anticipated logP of ~2.0–2.4 for the target compound. This shift moves the molecule closer to the generally accepted optimal CNS drug property space (logP 2–4) while adding a chiral centre absent in the comparator.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP ~2.0–2.4 (calculated by ethyl group increment) |
| Comparator Or Baseline | 1-(2-Pyrrolidinylmethyl)piperidine (CAS 112906-37-3); measured logP = 1.49, predicted pKa = 11.23 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.9 vs. des‑ethyl analog |
| Conditions | Predicted logP based on Hansch‑Leo fragmental constant of +0.5–0.9 for an sp³‑C‑CH₃ addition |
Why This Matters
Higher logP within the CNS‑optimal range supports better passive blood‑brain barrier penetration, a critical consideration for neuroscience research programmes.
